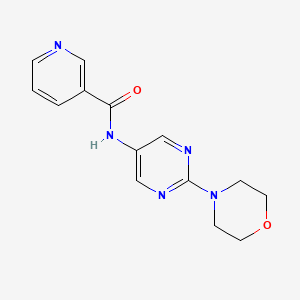

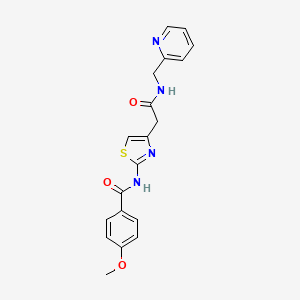

N-(2-morpholinopyrimidin-5-yl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

“N-(2-morpholinopyrimidin-5-yl)picolinamide” contains a total of 38 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), 1 Pyridine, and 1 Pyrimidine .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-morpholinopyrimidin-5-yl)nicotinamide” are not available, it’s known that pyrimidine derivatives have been employed in the design of privileged structures in medicinal chemistry .Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C14H15N5O2 and a molecular weight of 285.307. More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

Enzyme Inhibition and Metabolic Disease Treatment

N-(2-morpholinopyrimidin-5-yl)nicotinamide and related compounds have been explored for their potential to inhibit enzymes involved in metabolic processes, potentially offering new treatments for metabolic and chronic diseases. For instance, the identification of small molecule inhibitors for Nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and other pyridines, has shown promise in treating metabolic syndrome, cardiovascular disease, neurodegeneration, and cancer due to abnormal NNMT activity. These inhibitors, including quinolinium analogues, show significant NNMT inhibition and offer a pathway for drug development targeting diseases characterized by altered NNMT activity (Neelakantan et al., 2017).

Anticancer Applications

Research into the metabolic effects of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition on human cancer cells has employed compounds like FK866 to understand the role of NAMPT in cellular bioenergetics. NAMPT is crucial for converting nicotinamide to nicotinamide adenine dinucleotide (NAD+), essential for cellular metabolism. Inhibition of NAMPT has shown significant metabolic perturbations in cancer cells, impacting amino acids, purine and pyrimidine metabolism, glycolysis, the citric acid cycle, and the pentose phosphate pathway. This research suggests that targeting NAMPT could be a viable strategy in cancer treatment, highlighting the role of nicotinamide and its derivatives in oncology (Tolstikov et al., 2014).

Corrosion Inhibition

In another intriguing application, derivatives of nicotinamide, such as N-(morpholinomethyl) nicotinamide, have demonstrated significant corrosion inhibition efficiency on brass in acidic environments. These findings are relevant for industrial applications where corrosion resistance is crucial, showcasing the versatility of nicotinamide derivatives beyond biomedical applications. The study detailed how these compounds act as mixed-type inhibitors, adhering to Langmuir adsorption isotherm models and offering a high degree of protection against corrosion, which could lead to the development of new corrosion inhibitors for various metals and alloys (Zulfareen et al., 2017).

将来の方向性

The future directions for “N-(2-morpholinopyrimidin-5-yl)nicotinamide” and similar compounds could involve further exploration of their potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities . This suggests that similar compounds could be developed for novel anti-fibrotic drugs .

特性

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-13(11-2-1-3-15-8-11)18-12-9-16-14(17-10-12)19-4-6-21-7-5-19/h1-3,8-10H,4-7H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFUMMVIVRKDIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)

![3-(Furan-2-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2699511.png)

![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2699520.png)

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2699524.png)

![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)

![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)